molecular formula C9H17NO2S B15093799 4-(1,3-Dioxolan-2-yl)-4-methylpentanethioamide

4-(1,3-Dioxolan-2-yl)-4-methylpentanethioamide

Cat. No.: B15093799
M. Wt: 203.30 g/mol
InChI Key: OGZRKMRNHCCLTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-Dioxolan-2-yl)-4-methylpentanethioamide is an organic compound that features a dioxolane ring, a methyl group, and a thioamide functional group

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxolan-2-yl)-4-methylpentanethioamide can undergo various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to a sulfoxide or sulfone.

    Reduction: The thioamide can be reduced to an amine.

    Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted dioxolanes depending on the nucleophile used.

Scientific Research Applications

4-(1,3-Dioxolan-2-yl)-4-methylpentanethioamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Dioxolan-2-yl)-4-methylpentanethioamide is unique due to the combination of the dioxolane ring and the thioamide group, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in organic synthesis and potential biological activity.

Properties

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

4-(1,3-dioxolan-2-yl)-4-methylpentanethioamide

InChI

InChI=1S/C9H17NO2S/c1-9(2,4-3-7(10)13)8-11-5-6-12-8/h8H,3-6H2,1-2H3,(H2,10,13)

InChI Key

OGZRKMRNHCCLTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC(=S)N)C1OCCO1

Origin of Product

United States

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